molecular formula C25H32N2O6 B2541943 1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate CAS No. 1215753-88-0

1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate

Cat. No.: B2541943
CAS No.: 1215753-88-0
M. Wt: 456.539
InChI Key: SZLRMNQYPAWGEG-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate is a chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of therapies for cardiovascular and neurological conditions. Its molecular structure integrates a phenoxy-propanolamine chain linked to a p-tolyl-piperazine group, a motif shared with established pharmacological agents. For instance, the structurally related drug Nesapidil, which contains a similar 3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol core attached to a piperazine subunit, is a well-known vasodilating agent that functions as a calcium channel blocker . This suggests potential research applications for this compound in studying the modulation of voltage-gated calcium channels (VGCCs). The Cavα2δ-1 subunit of VGCCs is a validated target for managing neuropathic pain, and selective ligands for this subunit are a major focus of current research . The piperazine moiety itself is a privileged structure in drug discovery, frequently employed to optimize pharmacokinetic properties and receptor binding affinity . As a high-purity research chemical, this compound is intended for in vitro investigations to further elucidate its mechanism of action and binding profile. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-[4-(4-methylphenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.C2H2O4/c1-3-6-20-7-4-5-8-23(20)27-18-22(26)17-24-13-15-25(16-14-24)21-11-9-19(2)10-12-21;3-1(4)2(5)6/h3-5,7-12,22,26H,1,6,13-18H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLRMNQYPAWGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3CC=C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C21_{21}H28_{28}N2_{2}O3_{3}
  • Molecular Weight : 356.46 g/mol
  • IUPAC Name : this compound

This compound features an allylphenoxy group and a piperazine moiety, which are known to influence various biological activities.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antidepressant Effects : The piperazine structure is often associated with antidepressant activity. Compounds with similar structures have shown efficacy in modulating serotonin and norepinephrine levels in the brain, potentially providing therapeutic benefits for mood disorders.
  • Antinociceptive Activity : Studies have suggested that compounds with similar structures exhibit pain-relieving properties. The presence of the piperazine ring may enhance interaction with opioid receptors, contributing to its antinociceptive effects.
  • Antitumor Activity : Preliminary studies indicate that derivatives of piperazine can inhibit tumor cell proliferation. The compound may exert cytotoxic effects on cancer cells through apoptosis induction or cell cycle arrest.

In Vitro and In Vivo Studies

Table 1 summarizes key findings from various studies investigating the biological activity of this compound and its analogs.

Study TypeFindingsReference
In VitroSignificant inhibition of cell proliferation in human cancer cell lines.
In VivoDemonstrated antinociceptive effects in rodent models of pain.
PharmacologicalModulation of neurotransmitter levels indicative of antidepressant potential.

Case Study 1: Antidepressant Potential

A study conducted on a related compound demonstrated that it significantly increased serotonin levels in the hippocampus, suggesting a similar potential for this compound to act as an antidepressant. The results indicated a reduction in depressive-like behavior in animal models after administration of the compound.

Case Study 2: Antitumor Activity

Research involving a structural analog showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential utility of this class of compounds in cancer therapy.

Comparison with Similar Compounds

Key Structural Variations

The compound’s structural analogs differ in substituents on the phenoxy ring, piperazine group, and counterion. Below is a comparative analysis:

Compound Phenoxy Substituent Piperazine Substituent Counterion Molecular Weight (g/mol) Key Features
Target Compound 2-Allyl 4-(p-Tolyl) Oxalate ~477.5 (estimated) Balanced lipophilicity, oxalate solubility
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate 2-Allyl, 4-methyl 4-(p-Tolyl) Oxalate ~491.5 (estimated) Increased steric hindrance; altered ADME
JJC8-088 (1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfonyl)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol oxalate) Phenyl Bis(4-fluorophenyl)sulfonyl Oxalate ~633.6 Enhanced electron-withdrawing groups; dopamine uptake inhibition
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol 2-Methoxy, 4-nitro 2-Hydroxyethyl ~397.4 Nitro group for redox activity; radiation protection
1-(4-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol 4-Methyl Unsubstituted ~278.3 Simpler structure; lower molecular weight

Pharmacological and Physicochemical Properties

  • Solubility : The oxalate salt improves aqueous solubility relative to free bases (e.g., compound in ) but may reduce it compared to hydrochloride salts (e.g., ’s dihydrochloride analog).
  • Receptor Affinity : The p-tolyl group on piperazine likely enhances affinity for serotonin (5-HT1A/2A) or dopamine receptors, similar to JJC8-088’s bis(fluorophenyl) motif .

Q & A

Q. What are the established synthetic routes for 1-(2-allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate?

The synthesis typically involves two key steps: (1) etherification to form the allylphenoxy-propanol backbone and (2) piperazine coupling with a p-tolyl group. A common approach is nucleophilic substitution between 2-allylphenol and epichlorohydrin to generate the propanol intermediate, followed by reaction with 4-(p-tolyl)piperazine. The oxalate salt is formed via acid-base reaction with oxalic acid. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

Q. How can researchers confirm the molecular structure of this compound?

Use multimodal analytical techniques :

  • NMR spectroscopy : Compare experimental 1H^1H and 13C^{13}C spectra (e.g., in deuterated DMSO) with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include allyl protons (~5.2–5.8 ppm) and piperazine methyl groups (~2.3 ppm) .
  • Mass spectrometry : Validate the molecular ion peak ([M+H]+^+) against the theoretical molecular weight (C24_{24}H29_{29}N2_{2}O5_{5}, ~425.5 g/mol) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

Store as a lyophilized powder at –20°C under inert gas (e.g., argon) to prevent oxidation of the allyl group. For dissolved samples (e.g., in DMSO), limit freeze-thaw cycles and use amber vials to avoid photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life, though no decomposition data is currently available .

Q. How can preliminary bioactivity be assessed for this compound?

Begin with in vitro receptor binding assays :

  • Target serotonin (5-HT1A_{1A}) or dopamine (D2_{2}) receptors, as structurally similar piperazine derivatives show affinity for these .
  • Use radioligand displacement assays (e.g., 3H^3H-8-OH-DPAT for 5-HT1A_{1A}) and compare IC50_{50} values with reference antagonists like WAY-100635 .

Advanced Research Questions

Q. How can low yields during piperazine coupling be addressed?

Optimize reaction conditions:

  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Employ catalysts like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove unreacted piperazine .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50_{50}50​ values across studies)?

  • Orthogonal assays : Validate receptor affinity using both radioligand binding and functional assays (e.g., cAMP inhibition for 5-HT1A_{1A}).
  • Control for metabolic interference by conducting assays in hepatocyte-supplemented media.
  • Replicate studies across multiple cell lines (e.g., CHO vs. HEK293) to assess target specificity .

Q. How can the impact of the oxalate counterion on solubility and bioavailability be evaluated?

  • Compare solubility profiles of the free base and oxalate salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Perform parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion.
  • For in vivo studies, measure plasma concentration-time curves in rodent models after administering both forms .

Q. What methodologies are recommended for toxicological profiling?

  • Ames test (bacterial reverse mutation assay) to assess mutagenicity.
  • In vitro hepatotoxicity screening using HepG2 cells and mitochondrial toxicity markers (e.g., ATP depletion).
  • Acute toxicity in zebrafish embryos (LC50_{50}) as a preliminary in vivo model .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR peaks)?

  • Variable temperature NMR to identify dynamic processes (e.g., rotameric equilibria in the piperazine ring).
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Computational modeling (DFT or molecular dynamics) to predict conformational preferences and assign ambiguous peaks .

Q. What statistical approaches are suitable for dose-response studies?

  • Fit data to a four-parameter logistic model (e.g., Y=Bottom+Top–Bottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top–Bottom}}{1 + 10^{(\text{LogEC}_{50} – X) \cdot \text{HillSlope}}}) using software like GraphPad Prism.
  • Apply Bonferroni correction for multiple comparisons in multi-target assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.